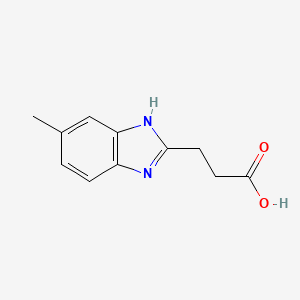

3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(6-methyl-1H-benzimidazol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7-2-3-8-9(6-7)13-10(12-8)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYJSUIBVPUFHLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20288161 | |

| Record name | 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20288161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33138-04-4 | |

| Record name | NSC54401 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20288161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and characterization of 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid, a significant heterocyclic compound with potential applications in medicinal chemistry and drug development. The benzimidazole scaffold is a privileged structure in numerous pharmacologically active agents, and understanding the synthesis and detailed characterization of its derivatives is paramount for the advancement of novel therapeutics.[1][2][3] This document moves beyond a simple recitation of methods to explain the underlying chemical principles and rationale behind the experimental choices, ensuring a thorough and practical understanding for researchers in the field.

Strategic Approach to Synthesis: The Phillips Condensation

The synthesis of this compound is most effectively achieved through the Phillips condensation reaction.[4] This robust and widely utilized method involves the condensation of an o-phenylenediamine derivative with a carboxylic acid under acidic conditions to form the benzimidazole ring system.[2][4][5]

Causality of Reagent Selection

The chosen synthetic pathway employs 4-methyl-1,2-phenylenediamine and succinic acid as the primary starting materials.

-

4-Methyl-1,2-phenylenediamine: This substituted o-phenylenediamine serves as the backbone for the benzimidazole core, introducing the methyl group at the 5-position of the final product. The ortho-disposed amino groups are crucial for the cyclization reaction.

-

Succinic Acid: As a dicarboxylic acid, succinic acid provides the three-carbon propionic acid side chain attached to the 2-position of the benzimidazole ring. The reaction proceeds through the formation of an amide intermediate followed by an intramolecular cyclization and dehydration.

The Reaction Mechanism: A Stepwise Perspective

The Phillips condensation in this context follows a well-established mechanism.[4]

dot graph "Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];

// Nodes Reactants [label="4-Methyl-1,2-phenylenediamine + Succinic Acid"]; Protonation [label="Protonation of\nCarboxylic Acid"]; Amide_Formation [label="Nucleophilic Attack &\nAmide Formation"]; Cyclization [label="Intramolecular\nCyclization"]; Dehydration [label="Dehydration"]; Product [label="this compound", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactants -> Protonation [label="H+"]; Protonation -> Amide_Formation [label="Nucleophilic attack\nby amine"]; Amide_Formation -> Cyclization [label="Attack by second\namine group"]; Cyclization -> Dehydration [label="-H2O"]; Dehydration -> Product; } /dot

Caption: The Phillips condensation mechanism for the synthesis of this compound.

-

Protonation: The reaction is initiated by the protonation of one of the carboxylic acid groups of succinic acid by the strong acid catalyst (e.g., 4N HCl), which activates the carbonyl carbon for nucleophilic attack.

-

Amide Formation: One of the amino groups of 4-methyl-1,2-phenylenediamine attacks the activated carbonyl carbon, leading to the formation of an amide intermediate after the loss of a water molecule.

-

Intramolecular Cyclization: The second amino group of the o-phenylenediamine moiety then performs an intramolecular nucleophilic attack on the second carbonyl group of the succinic acid residue.

-

Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form the stable, aromatic benzimidazole ring.

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

-

4-Methyl-1,2-phenylenediamine

-

Succinic acid

-

4N Hydrochloric acid (HCl)

-

Concentrated ammonium hydroxide

-

Ethanol

-

Activated charcoal

-

Distilled water

Synthesis Workflow

dot graph "Synthesis_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction_Setup [label="Combine 4-methyl-1,2-phenylenediamine,\nsuccinic acid, and 4N HCl"]; Reflux [label="Heat the mixture at reflux\n(e.g., 80-100°C for 4 hours)"]; Precipitation [label="Cool and neutralize with\nconcentrated ammonium hydroxide"]; Filtration [label="Filter the crude product"]; Purification [label="Recrystallize from ethanol/water\nwith activated charcoal"]; Drying [label="Dry the purified product"]; Characterization [label="Characterize the final product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reaction_Setup; Reaction_Setup -> Reflux; Reflux -> Precipitation; Precipitation -> Filtration; Filtration -> Purification; Purification -> Drying; Drying -> Characterization; } /dot

Caption: A streamlined workflow for the synthesis of this compound.

Detailed Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methyl-1,2-phenylenediamine (e.g., 0.1 mol) and succinic acid (e.g., 0.1 mol).

-

Acid Addition: Carefully add 4N hydrochloric acid (e.g., 100 mL) to the flask.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-100°C) with continuous stirring for about 4 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly add concentrated ammonium hydroxide with stirring until the solution is alkaline, which will precipitate the crude product.

-

Filtration: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

-

Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol, add a small amount of activated charcoal to decolorize the solution, and heat for a few minutes. Filter the hot solution to remove the charcoal and allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Drying: Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Comprehensive Characterization: Validating the Molecular Identity

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following spectroscopic techniques are indispensable for this purpose.

Spectroscopic Data Summary

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (approx. 7.0-7.5 ppm), methylene protons of the propionic acid chain (two triplets, approx. 2.8-3.3 ppm), methyl protons on the benzene ring (singlet, approx. 2.4 ppm), and a broad singlet for the carboxylic acid proton (above 10 ppm). The NH proton of the benzimidazole ring will also appear as a broad singlet. |

| ¹³C NMR | Aromatic carbons, carbonyl carbon of the carboxylic acid (approx. 170-180 ppm), methylene carbons of the propionic acid chain, and the methyl carbon. |

| FT-IR (KBr) | Broad O-H stretch of the carboxylic acid (approx. 2500-3300 cm⁻¹), N-H stretch of the benzimidazole ring (approx. 3100-3400 cm⁻¹), C=O stretch of the carboxylic acid (approx. 1700 cm⁻¹), C=N and C=C stretching of the benzimidazole ring (approx. 1450-1630 cm⁻¹).[6] |

| Mass Spec. (ESI) | The molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the compound (C₁₁H₁₂N₂O₂). |

Interpreting the Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a detailed map of the proton environment in the molecule. The chemical shifts, splitting patterns, and integration of the signals are used to confirm the presence of all the structural components. For instance, the two triplets for the methylene groups of the propionic acid chain confirm their adjacent, non-equivalent positions.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton NMR data by providing information about the carbon skeleton. The chemical shift of the carbonyl carbon is a key indicator of the carboxylic acid functionality.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule. The characteristic broad O-H and sharp C=O stretching vibrations are definitive for the carboxylic acid group, while the N-H and C=N stretches confirm the presence of the benzimidazole ring.

-

Mass Spectrometry: Mass spectrometry is a powerful tool for determining the molecular weight of the synthesized compound. The observation of the correct molecular ion peak provides strong evidence for the successful synthesis of the target molecule.

Conclusion and Future Perspectives

This guide has detailed a reliable and well-understood method for the synthesis of this compound via the Phillips condensation. The provided experimental protocol and characterization guidelines offer a solid foundation for researchers to produce and validate this important benzimidazole derivative. The potential biological activities of this class of compounds warrant further investigation, and this synthetic and characterization data will be invaluable for such studies.[1][3] Future work could involve the derivatization of the carboxylic acid moiety to explore new structure-activity relationships and develop novel therapeutic agents.

References

-

SUPPLEMENTARY INFORMATION. (n.d.). Retrieved from [Link]

-

An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Expedient synthesis of benzimidazoles using amides. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research, 2012, 4(11):4937-4940 Research Article Synthesis, characterization and anti. (2012). JOCPR. Retrieved from [Link]

-

Benzimidazoles: A biologically active compounds. (2012). Arabian Journal of Chemistry. Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

PHILLIPS CONDENSATION REACTION | EXPLANATION. (n.d.). AdiChemistry. Retrieved from [Link]

-

Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (2016). Dhaka University Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Recent achievements in the synthesis of benzimidazole derivatives. (2021). RSC Advances. Retrieved from [Link]

- WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof. (2013). Google Patents.

-

3-((2-chloromethyl-1-methyl-1H-benzimidazole-5-carbonyl)-pyridine-2-yl-amino)-propionic acid ethyl ester | C20H21ClN4O3 | CID 52938220. (n.d.). PubChem. Retrieved from [Link]

-

New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. (2022). PLOS ONE. Retrieved from [Link]

-

(PDF) 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2009). ResearchGate. Retrieved from [Link]

-

Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). Molecules. Retrieved from [Link]

-

Fig. 2 -1 H-13 C NMR Spectrum of... (n.d.). ResearchGate. Retrieved from [Link]

-

Mass spectrum of benzimidazole-5-carboxylic acid, 2-methyl-1-phenyl. (n.d.). ResearchGate. Retrieved from [Link]

-

Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (2021). Molecules. Retrieved from [Link]

-

Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. (2023). Pharmaceuticals. Retrieved from [Link]

-

Phillips‐Ladenburg Benzimidazole Synthesis. (2010). CoLab. Retrieved from [Link]

-

3-(2-methyl-1H-benzimidazol-1-yl)propanoic acid hydrochloride - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

2-[[3-methyl-2-[[5-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl]benzimidazole-5-carbonyl]amino]-3-phosphono-propanoic acid. (n.d.). PubChem. Retrieved from [Link]

-

2-[3-(1H-Benzimidazol-2-yl)propyl]-1H-benzimidazol-3-ium 3,5-dicarboxybenzoate–benzene-1,3,5-tricarboxylic acid–water (1/1/1). (2010). Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

-

(PDF) 2-[3-(1H-Benzimidazol-2-yl)propyl]-1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate trihydrate. (2013). ResearchGate. Retrieved from [Link]

-

Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

1H-Benzimidazole, 2-(methylthio)-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Reaction of o-phenylenediamine with organic acids | Download Table. (n.d.). ResearchGate. Retrieved from [Link]

-

Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. (2021). RSC Advances. Retrieved from [Link]

-

The Ionization Constants, Ultraviolet and Infrared Spectra of Some Substituted Benzimidazoles. (1961). The Journal of Organic Chemistry. Retrieved from [Link]

-

(PDF) 1-(1H-Benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one. (2012). ResearchGate. Retrieved from [Link]

-

(PDF) Benzimidazoles: A biologically active compounds. (2012). ResearchGate. Retrieved from [Link]

-

IR spectra of benzimidazole and the complexes | Download Table. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. (2018). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

1H-Benzimidazole. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]

- 2. banglajol.info [banglajol.info]

- 3. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. adichemistry.com [adichemistry.com]

- 5. jocpr.com [jocpr.com]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid

Foreword: Understanding the Physicochemical Landscape for Drug Discovery

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physical and chemical properties is paramount. These fundamental characteristics govern a compound's behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic profile. This guide provides a detailed technical overview of 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid, a substituted benzimidazole derivative. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering insights into the key physicochemical parameters of this molecule, methodologies for their determination, and the implications of these properties in a research and development context.

Molecular Structure and Identity

This compound is a heterocyclic compound featuring a benzimidazole core substituted with a methyl group on the benzene ring and a propionic acid chain at the 2-position of the imidazole ring.

Molecular Formula: C₁₁H₁₂N₂O₂

Molecular Weight: 204.23 g/mol

CAS Number: 1010-77-1 (Note: This CAS number is for the parent compound, and specific isomers may have different identifiers).

Chemical Structure:

Figure 1: 2D structure of this compound.

Predicted and Experimental Physicochemical Properties

A combination of computational predictions and experimental data for closely related analogs provides a profile of the physicochemical properties of this compound. It is crucial to note that experimental validation for the target molecule is recommended for definitive characterization.

Table 1: Summary of Physicochemical Properties

| Property | Predicted/Estimated Value | Source | Notes |

| Molecular Weight | 204.23 g/mol | PubChem | Computed for C₁₁H₁₂N₂O₂.[1][2] |

| Melting Point | ~229-231 °C (dec.) | Oakwood Chemical | Experimental value for the closely related 3-(1H-Benzoimidazol-2-yl)-propionic acid.[3] |

| Boiling Point | 497.9 ± 28.0 °C | ChemBK | Predicted for 3-(1H-Benzoimidazol-2-yl)-propionic acid.[4] |

| pKa | ~3.98 ± 0.10 | ChemBK | Predicted for the carboxylic acid group of 3-(1H-Benzoimidazol-2-yl)-propionic acid.[4] |

| LogP (XLogP3-AA) | 1.2 - 1.4 | PubChem | Computed for related isomers.[2] This indicates moderate lipophilicity. |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | PubChem | Computed for related isomers.[2] |

| Hydrogen Bond Donors | 1 | PubChem | Computed (from the carboxylic acid and N-H group).[2] |

| Hydrogen Bond Acceptors | 3 | PubChem | Computed (from the two oxygens and the non-protonated nitrogen).[2] |

| Rotatable Bonds | 3 | PubChem | Computed.[2] |

Synthesis and Chemical Reactivity

Plausible Synthetic Route

Figure 2: Plausible synthetic workflow for this compound.

This reaction typically proceeds by heating the reactants in an acidic medium, such as hydrochloric acid, which catalyzes the cyclization and subsequent dehydration to form the benzimidazole ring.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its principal functional groups: the carboxylic acid and the benzimidazole ring system.

-

Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amidation, and reduction to the corresponding alcohol. Its acidity, with a predicted pKa around 4, means it will be predominantly in its carboxylate form at physiological pH.

-

Benzimidazole Ring: The benzimidazole moiety is a robust aromatic system. The nitrogen atoms can act as nucleophiles or be protonated in acidic conditions. The N-H proton is weakly acidic and can be deprotonated with a strong base. The benzene ring can undergo electrophilic substitution, with the position of substitution directed by the existing methyl group and the imidazole ring.

Experimental Protocols for Physicochemical Characterization

For definitive characterization, the following experimental protocols are recommended.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus (e.g., a Thiele tube or a digital melting point apparatus). The sample is packed into a capillary tube and heated slowly. The temperature range over which the sample melts is recorded. A sharp melting point is indicative of high purity.

Solubility Determination

A common method for determining thermodynamic solubility is the shake-flask method.

Protocol:

-

An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

-

The vial is agitated at a constant temperature for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Alternatively, high-throughput methods like laser nephelometry can be employed to measure the solubility of drug compounds by detecting scattered light from suspended particles.[5]

Figure 3: Workflow for solubility determination by the shake-flask method.

pKa Determination

The acid dissociation constant (pKa) can be accurately determined by potentiometric titration or UV-Vis spectroscopy.

Protocol (Potentiometric Titration):

-

A known concentration of the compound is dissolved in a suitable solvent (typically a water/co-solvent mixture).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve is generated by plotting pH versus the volume of titrant added.

-

The pKa is determined as the pH at the half-equivalence point.[6]

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the propionic acid side chain. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (δ 10-13 ppm), which can exchange with D₂O.[7][8]

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid (δ ~170-180 ppm), the aromatic carbons, the methyl carbon, and the carbons of the propionic acid chain.[7]

Sample Preparation: The compound is typically dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃. For observing the exchangeable carboxylic acid proton, a separate experiment with the addition of D₂O can be performed.

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid carbonyl group, around 1700-1725 cm⁻¹.

-

C-H stretches from the aromatic and aliphatic portions.

-

C=C and C=N stretches from the benzimidazole ring in the 1450-1620 cm⁻¹ region.

-

An N-H stretch from the imidazole ring, typically around 3200-3500 cm⁻¹.

Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique. The spectrum is expected to show the molecular ion peak [M+H]⁺ or [M-H]⁻ depending on the mode of analysis.

Implications for Drug Development

The physicochemical properties of this compound have several important implications for its potential development as a therapeutic agent or an intermediate:

-

Solubility: The moderate predicted lipophilicity (LogP ~1.2-1.4) and the presence of ionizable groups suggest that the solubility will be pH-dependent. Aqueous solubility is likely to be low at acidic pH but will increase significantly at pH values above the pKa of the carboxylic acid. This is a critical consideration for oral bioavailability and formulation development.[9]

-

Permeability: The topological polar surface area (TPSA) of 55.1 Ų is well within the range generally considered favorable for good cell membrane permeability and oral absorption (typically < 140 Ų).

-

Chemical Stability: The benzimidazole ring is generally stable, but the overall stability of the compound, particularly in solution, should be assessed under various conditions (pH, temperature, light) to determine its shelf-life and suitability for formulation.

-

Drug-Target Interactions: The hydrogen bond donor and acceptor capabilities, along with the aromatic system, provide multiple points for potential interactions with biological targets.

Conclusion

This technical guide has provided a comprehensive overview of the known and predicted physicochemical properties of this compound. While a complete experimental dataset for this specific molecule is not yet publicly available, the information gathered from closely related analogs and established analytical principles provides a strong foundation for its further investigation. For any drug development program, it is strongly recommended that the key properties outlined in this guide be experimentally determined to ensure a thorough understanding of the molecule's behavior. The methodologies described herein offer a robust framework for such characterization, enabling informed decisions in the progression of this and similar compounds through the discovery and development pipeline.

References

-

Oakwood Chemical. 3-(1H-Benzoimidazol-2-yl)-propionic acid. [Link]

-

PubChem. 3-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride. [Link]

-

PubChem. 3-(6-Methoxy-1H-benzoimidazol-2-YL)-propionic acid hydrochloride. [Link]

-

PubChem. 2-[[3-methyl-2-[[5-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl]benzimidazole-5-carbonyl]amino]-3-phosphono-propanoic acid. [Link]

-

PubChem. 3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoic acid. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Chemistry Steps. Preparation of Carboxylic Acids. [Link]

-

PubChem. 3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid. [Link]

-

ResearchGate. Calculations of pKa values of carboxylic acids in aqueous solution using density functional theory. [Link]

- Google Patents.

-

National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. [Link]

-

ResearchGate. (PDF) 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [Link]

-

ACS Publications. Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. [Link]

-

National Center for Biotechnology Information. Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. [Link]

-

JoVE. Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

-

University of Pennsylvania Department of Chemistry. Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

ResearchGate. The solubility of benzoic acid in seven solvents. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

MDPI. Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. [Link]

-

The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

-

American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

-

Mustansiriyah Journal of Science. Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antif. [Link]

-

National Center for Biotechnology Information. Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231. [Link]

-

NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

ACS Publications. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. [Link]

-

ChemBK. 3-(1H-Benzoimidazole-2-yl)propanoic acid. [Link]

-

ResearchGate. (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. [Link]

-

Computational Chemistry. Compound solubility measurements for early drug discovery. [Link]

-

YouTube. CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. [Link]

-

ResearchGate. IR spectra for 2-methylbenzimidazole (a) and 2-methylbenzimidazole dithiocarbamate-Pb(II) complex (b). [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

Sources

- 1. 3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoic acid | C11H12N2O2 | CID 2911125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid | C11H12N2O2 | CID 3151732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(1H-Benzoimidazol-2-yl)-propionic acid [oakwoodchemical.com]

- 4. chembk.com [chembk.com]

- 5. rheolution.com [rheolution.com]

- 6. web.williams.edu [web.williams.edu]

- 7. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide to 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid: Synthesis, Properties, and Applications

Abstract: This technical guide provides a comprehensive overview of 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid, a member of the pharmacologically significant benzimidazole class of heterocyclic compounds. Due to the limited availability of direct experimental data for this specific molecule, this guide establishes a detailed scientific foundation through a thorough examination of the closely related and well-documented analogue, 3-(1H-Benzoimidazol-2-yl)-propionic acid. We will delve into the established synthesis protocols, physicochemical properties, and known applications of this parent compound. Furthermore, this guide will offer expert insights into how the introduction of a methyl group at the 5-position of the benzimidazole ring is anticipated to influence these characteristics, providing a predictive framework for researchers and drug development professionals. This document is intended to serve as a practical and theoretical resource for the synthesis, characterization, and strategic application of this compound in medicinal chemistry and materials science.

Introduction to the Benzimidazole Scaffold

The benzimidazole nucleus, formed by the fusion of a benzene and an imidazole ring, is a privileged scaffold in medicinal chemistry. This structural motif is present in a wide array of biologically active compounds, including the antiulcer drug omeprazole, the anthelmintic albendazole, and the antihypertensive candesartan. The versatility of the benzimidazole ring system stems from its ability to engage in various non-covalent interactions with biological targets, its metabolic stability, and the synthetic accessibility that allows for diverse functionalization.

This compound belongs to this important class of compounds. The propionic acid moiety at the 2-position and the methyl group at the 5-position are key structural features that can modulate the molecule's physicochemical properties and biological activity. While specific data for this methylated analogue is scarce in publicly accessible databases, a comprehensive understanding can be built by examining its parent compound, 3-(1H-Benzoimidazol-2-yl)-propionic acid.

Chemical Identity and Physicochemical Properties

Chemical Structure

The chemical structure of this compound is characterized by a central benzimidazole core with a propionic acid substituent at the 2-position and a methyl group at the 5-position.

Figure 1: Chemical Structures

A: 3-(1H-Benzoimidazol-2-yl)-propionic acid B: this compound (Target Compound)

Caption: 2D structures of the parent and target compounds.

CAS Number and Nomenclature

A definitive CAS number for this compound is not readily found in major chemical databases, suggesting it may be a novel or less-common research chemical. For the parent compound, 3-(1H-Benzoimidazol-2-yl)-propionic acid, the established CAS number is 23249-97-0 [1].

Table 1: Nomenclature and Identifiers

| Identifier | 3-(1H-Benzoimidazol-2-yl)-propionic acid | This compound (Predicted) |

| CAS Number | 23249-97-0 | Not Assigned |

| Molecular Formula | C₁₀H₁₀N₂O₂[1] | C₁₁H₁₂N₂O₂ |

| IUPAC Name | 3-(1H-1,3-benzodiazol-2-yl)propanoic acid | 3-(5-Methyl-1H-1,3-benzodiazol-2-yl)propanoic acid |

Physicochemical Properties

The physicochemical properties of the parent compound are well-documented. The introduction of a methyl group in the target compound is expected to slightly alter these properties, primarily by increasing its lipophilicity.

Table 2: Physicochemical Properties

| Property | 3-(1H-Benzoimidazol-2-yl)-propionic acid | This compound (Predicted) |

| Molecular Weight | 190.20 g/mol [1] | 204.23 g/mol |

| Melting Point | 229-231 °C (decomposes)[2] | Expected to be in a similar range, possibly slightly higher due to increased molecular weight. |

| Solubility | Soluble in DMSO and methanol, slightly soluble in water. | Expected to have lower aqueous solubility and higher solubility in non-polar organic solvents. |

| pKa | ~4.5 (for the carboxylic acid) | Expected to be similar to the parent compound. |

Synthesis and Characterization

The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry. The most common and direct method is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.

Synthetic Pathway

The synthesis of this compound would logically follow the Phillips condensation method, starting from 4-methyl-1,2-phenylenediamine and succinic acid or a derivative.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol for Synthesis

This protocol is adapted from established procedures for similar benzimidazole derivatives.

Step 1: Formation of the Amide Intermediate

-

In a round-bottom flask, dissolve 1 equivalent of 4-methyl-1,2-phenylenediamine in a suitable solvent such as toluene or dichloromethane.

-

Add 1.1 equivalents of succinic anhydride to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the intermediate amide can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure.

Causality Behind Experimental Choices:

-

Succinic anhydride is chosen over succinic acid for this initial step as it is more reactive and leads to a cleaner reaction with the diamine, avoiding the need for harsh dehydrating agents at this stage.

-

Toluene or dichloromethane are suitable solvents as they are relatively non-polar and facilitate the reaction without interfering with the reactants.

Step 2: Cyclization to the Benzimidazole

-

To the crude amide intermediate, add a 4M solution of hydrochloric acid.

-

Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours. The cyclization process involves the intramolecular condensation and dehydration to form the imidazole ring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature, which should cause the product to precipitate as the hydrochloride salt.

-

Neutralize the mixture with a base, such as sodium bicarbonate or ammonium hydroxide, to a pH of approximately 7-8. This will precipitate the free base of the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Trustworthiness and Self-Validation:

-

The progress of each step should be rigorously monitored by TLC to ensure the complete conversion of starting materials and to identify any potential side products.

-

The final product's identity and purity should be confirmed by the characterization methods outlined below.

Methods for Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique will confirm the presence of the key structural features. Expected signals would include aromatic protons on the benzimidazole ring (with splitting patterns indicative of the 5-methyl substitution), singlets for the methyl and NH protons, and triplets for the ethylenic protons of the propionic acid side chain.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: This will provide information on the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the compound (predicted M+H⁺ of 205.0977).

-

Infrared (IR) Spectroscopy: This will show characteristic absorption bands for the N-H bond of the imidazole, the C=O of the carboxylic acid, and the aromatic C-H and C=C bonds.

-

Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Applications in Drug Development and Research

Benzimidazole derivatives are known to exhibit a wide range of biological activities, and this compound is a promising scaffold for several therapeutic areas.

Potential Biological Activities

-

Antimicrobial Activity: Many benzimidazole derivatives have shown potent antibacterial and antifungal properties. The mechanism often involves the inhibition of microbial growth by interfering with essential cellular processes.

-

Anticancer Activity: The benzimidazole scaffold is found in several anticancer agents. Their mechanism of action can involve the inhibition of key enzymes such as kinases or polymerases, or the disruption of microtubule dynamics.

-

Anti-inflammatory Activity: Some benzimidazole derivatives have demonstrated anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.

The presence of the 5-methyl group in the target compound is expected to enhance its lipophilicity compared to the parent compound. This can lead to improved cell membrane permeability and potentially enhanced biological activity.

Role as a Synthetic Intermediate

This compound is a valuable intermediate for the synthesis of more complex molecules. The carboxylic acid handle can be readily converted into a variety of functional groups, such as esters, amides, and acid chlorides, allowing for its incorporation into larger drug candidates.

Sources

An In-depth Technical Guide to the Biological Activity of 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic Acid Derivatives

This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and structure-activity relationships of 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid derivatives. Benzimidazole-based compounds are of significant interest in medicinal chemistry due to their structural similarity to endogenous purines, allowing them to interact with a wide range of biological targets. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutic agents.

Introduction: The Benzimidazole Scaffold in Drug Discovery

The benzimidazole nucleus, formed by the fusion of a benzene ring and an imidazole ring, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine bases enables it to interact with various biomolecules, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The 5-methyl substitution on the benzimidazole ring can enhance lipophilicity, potentially improving cellular uptake and metabolic stability. The propionic acid side chain at the 2-position provides a versatile handle for further chemical modifications to modulate the compound's physicochemical properties and biological activity.

Synthesis of this compound Derivatives

The synthesis of the core scaffold, this compound, typically involves the condensation of 4-methyl-o-phenylenediamine with a dicarboxylic acid or its derivative. A common synthetic route is the Phillips-Ladenburg reaction, which involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions.

General Synthetic Protocol:

A representative synthetic scheme for preparing the parent acid and its subsequent derivatization into esters and amides is outlined below.

Step 1: Synthesis of this compound

A mixture of 4-methyl-o-phenylenediamine and succinic anhydride in a suitable solvent, such as 4N hydrochloric acid, is refluxed for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the pH is adjusted to neutral with a base (e.g., ammonia solution) to precipitate the product. The crude product is then filtered, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of Ester and Amide Derivatives

The synthesized propionic acid can be readily converted to its corresponding esters and amides through standard organic reactions. For instance, esterification can be achieved by reacting the acid with an appropriate alcohol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid). Amide derivatives can be prepared by first converting the carboxylic acid to its acid chloride using a reagent like thionyl chloride, followed by reaction with a desired amine.

Caption: General synthetic scheme for this compound and its derivatives.

Anticancer Activity

Benzimidazole derivatives are well-documented for their potent anticancer activities, which are exerted through various mechanisms of action. These include the inhibition of tubulin polymerization, modulation of kinase signaling pathways, and induction of apoptosis.

Mechanism of Action

The anticancer effects of benzimidazole derivatives are often multifactorial. Some of the key mechanisms include:

-

Tubulin Polymerization Inhibition: Similar to established anticancer drugs like vinca alkaloids and taxanes, certain benzimidazole derivatives can bind to β-tubulin, disrupting the formation of microtubules. This leads to mitotic arrest and ultimately apoptosis in rapidly dividing cancer cells.

-

Kinase Inhibition: Many benzimidazoles act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor).

-

Cell Cycle Arrest: By interfering with key cell cycle checkpoints, these compounds can halt the progression of the cell cycle, preventing cancer cells from dividing.

-

Induction of Apoptosis: Benzimidazole derivatives can trigger programmed cell death (apoptosis) through both intrinsic and extrinsic pathways. This can involve the upregulation of pro-apoptotic proteins like Bax and the activation of caspases.[1]

-

Epigenetic Modulation: Some derivatives have been shown to inhibit histone deacetylases (HDACs), leading to changes in gene expression that can suppress tumor growth.

Caption: Plausible anticancer mechanisms of action for benzimidazole derivatives.

In Vitro Cytotoxicity Evaluation

The anticancer potential of novel this compound derivatives is primarily assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to determine cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.[2]

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.[3]

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.[4]

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Table 1: Illustrative In Vitro Cytotoxicity Data (IC50 in µM)

| Compound/Derivative | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | HepG2 (Liver) |

| Parent Acid | >100 | >100 | >100 | >100 |

| Ethyl Ester | 45.2 | 58.1 | 51.7 | 63.9 |

| Propyl Ester | 38.9 | 49.5 | 44.3 | 55.1 |

| N-phenyl Amide | 25.6 | 32.8 | 29.4 | 40.2 |

| N-(4-chlorophenyl) Amide | 15.3 | 20.7 | 18.5 | 28.6 |

| Doxorubicin (Standard) | 0.8 | 1.2 | 1.0 | 1.5 |

Note: The data in this table is illustrative and represents typical trends observed for benzimidazole derivatives. Actual values would need to be determined experimentally.

Structure-Activity Relationship (SAR) Insights

For anticancer activity, the following SAR trends are often observed for benzimidazole derivatives:

-

Substitution at N-1: Alkylation or arylation at the N-1 position of the benzimidazole ring can significantly influence activity.

-

Substituents on the Benzene Ring: Electron-withdrawing groups on the phenyl ring of N-phenyl amide derivatives often enhance cytotoxic activity.

-

Lipophilicity: A moderate level of lipophilicity is generally favorable for cell permeability and anticancer activity.

Antimicrobial Activity

Benzimidazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.

Mechanism of Action

The antimicrobial action of benzimidazoles is not fully elucidated but is thought to involve multiple targets, including:

-

Inhibition of Nucleic Acid Synthesis: Benzimidazoles can interfere with the synthesis of DNA and RNA in microbial cells.

-

Disruption of Cell Wall Synthesis: Some derivatives may inhibit key enzymes involved in the formation of the bacterial cell wall.

-

Inhibition of Protein Synthesis: They can also interfere with ribosomal function, leading to the inhibition of protein synthesis.

In Vitro Antimicrobial Evaluation

The antimicrobial efficacy of the synthesized compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Micro-broth Dilution Method

-

Preparation of Inoculum: Standardized suspensions of bacterial or fungal strains are prepared.

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions for microbial growth.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 2: Illustrative Antimicrobial Activity Data (MIC in µg/mL)

| Compound/Derivative | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |

| Parent Acid | >256 | >256 | >256 | >256 | >256 |

| Ethyl Ester | 128 | 64 | 256 | 256 | 128 |

| Propyl Ester | 64 | 32 | 128 | 256 | 64 |

| N-phenyl Amide | 32 | 16 | 64 | 128 | 32 |

| N-(4-chlorophenyl) Amide | 16 | 8 | 32 | 64 | 16 |

| Ciprofloxacin (Standard) | 1 | 0.5 | 2 | 4 | N/A |

| Fluconazole (Standard) | N/A | N/A | N/A | N/A | 8 |

Note: The data in this table is illustrative. Actual values would need to be determined experimentally.

Structure-Activity Relationship (SAR) Insights

For antimicrobial activity, the following SAR trends are often observed:

-

Electron-withdrawing Groups: The presence of electron-withdrawing groups on the benzimidazole ring or its substituents can enhance antimicrobial activity.[5]

-

Lipophilicity: Increased lipophilicity can improve the penetration of the compounds through microbial cell membranes.

Anti-inflammatory Activity

Certain benzimidazole derivatives have shown promising anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.

Mechanism of Action

The anti-inflammatory effects of benzimidazoles are often attributed to:

-

COX Inhibition: Inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of pro-inflammatory prostaglandins.

-

Cytokine Modulation: Reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.

-

LOX Inhibition: Some derivatives may also inhibit lipoxygenase (LOX) enzymes, which are involved in the production of leukotrienes.

Caption: Potential anti-inflammatory mechanisms of benzimidazole derivatives.

In Vivo Anti-inflammatory Evaluation

The anti-inflammatory activity of the compounds is often evaluated in vivo using animal models of inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Model: Wistar rats are commonly used for this assay.

-

Compound Administration: The test compounds are administered orally or intraperitoneally at various doses. A standard anti-inflammatory drug (e.g., diclofenac sodium) is used as a positive control.

-

Induction of Inflammation: A sub-plantar injection of carrageenan solution is given into the right hind paw of the rats to induce localized inflammation and edema.

-

Edema Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of paw edema is calculated for each group compared to the control group.

Table 3: Illustrative In Vivo Anti-inflammatory Activity

| Compound/Derivative (Dose) | % Inhibition of Paw Edema (at 3h) |

| Vehicle Control | 0% |

| Parent Acid (50 mg/kg) | 15.2% |

| Ethyl Ester (50 mg/kg) | 28.7% |

| N-phenyl Amide (50 mg/kg) | 45.1% |

| N-(4-chlorophenyl) Amide (50 mg/kg) | 58.9% |

| Diclofenac Sodium (10 mg/kg) | 65.4% |

Note: The data in this table is illustrative. Actual values would need to be determined experimentally.

Structure-Activity Relationship (SAR) Insights

For anti-inflammatory activity, SAR studies have indicated that:

-

Substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold greatly influence the anti-inflammatory activity.[1]

-

Benzimidazole substituted with an anacardic acid on C2 inhibits COX-2 .[6]

-

C2 diarylamine and C3 carboxamide substitution of the benzimidazole scaffold result in antagonism of the bradykinin receptor.[6]

Conclusion and Future Perspectives

Derivatives of this compound represent a promising class of compounds with the potential for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The synthetic accessibility of this scaffold allows for extensive structural modifications to optimize potency and selectivity. Future research in this area should focus on the synthesis of a broader range of derivatives and their comprehensive biological evaluation to establish clear structure-activity relationships. Furthermore, mechanistic studies, including enzyme inhibition assays and molecular docking, will be crucial in elucidating the precise molecular targets and optimizing the design of more potent and selective therapeutic agents.

References

- Benchchem. (2025). Application Notes and Protocols: In Vitro Cytotoxicity Assay of (1H-benzimidazol-2-ylthio)acetonitrile.

- Gullapelli, K., et al. (2017). Synthesis, antibacterial and molecular docking studies of new benzimidazole derivatives. Journal of Molecular Structure, 1141, 429-438.

- Sukhramani, P. S., et al. (2011). In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung and anti-breast cancer activity. Annals of Biological Research, 2(1), 51-59.

- Atmaca, U., et al. (2018). Investigation of Cytotoxic Effect of a Benzimidazole Derivative in DLD-1 Cell Line Using MTT Cell Viability Test and Histopathological Methods. Journal of Cancer Research and Therapeutics, 14(7), 1530-1534.

- Limban, C., et al. (2022). The MIC and MBIC values (µg/mL) measured for compounds 1d-f; 2a-f.

- Gök, M. K., et al. (2022). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science, 34(5), 102061.

- El-Metwaly, N., et al. (2020). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Journal of the Iranian Chemical Society, 17, 2395–2411.

- Atmaca, U., et al. (2020). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies.

- Phadke, S. A., et al. (2021). Design, Molecular Docking and ADMET Studies of 2- Substituted-5-[ (1H-benzimidazol-2yl) methyl] 1,3,4- Oxadiazole Derivatives as Pteridine Reductase 1 Inhibitors.

- Xu, N., et al. (2013). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone derivatives and their antimicrobial activity. International Journal of Molecular Sciences, 14(4), 6790-6804.

-

Anisetti, R. N., et al. (2013). Molecular Prediction, Docking Studies and Synthesis of 5-Benzimidazole-1-yl-Methyl–[2] Oxadiazole-2-Thiol and their derivatives. ResearchGate.

- Zaki, R. M., et al. (2023). Molecular docking, synthesis and preliminary pharmacological evaluation of new (2-methyl benzimidazole-1-yl ). Journal of Molecular Structure, 1282, 135198.

- Xu, N., et al. (2013). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. Molecules, 18(4), 6790-6804.

- El-Gamal, M. I., et al. (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Journal of Biomolecular Structure and Dynamics, 41(19), 9789-9815.

- Noreen, S., et al. (2024). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Journal of Molecular Structure, 1301, 137351.

- El-Masry, A. H., et al. (2000).

- Sharma, D., et al. (2014). Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. Arabian Journal of Chemistry, 7(1), 105-111.

- Kumar, A., et al. (2014). Anticancer activity of new compounds using benzimidazole as a scaffold. Medicinal Chemistry Research, 23, 3894–3904.

- Gaba, M., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663.

- Pop, O., et al. (2024). Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231. International Journal of Molecular Sciences, 25(10), 5489.

- Mondal, S., et al. (2022).

- Abdelgawad, M. A., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules, 29(2), 481.

- WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof.

- Sigma-Aldrich. (n.d.). 3-(5-Methoxy-1H-benzimidazol-2-yl)propanoic acid hydrochloride.

- Li, Y., et al. (2014). Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. Journal of Heterocyclic Chemistry, 51(S1), E231-E237.

- Al-Ostath, A., et al. (2023). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances, 13(15), 9898-9938.

-

Al-Salahi, R., et al. (2022). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[2][4]imidazo[1,2-d][2][7]oxazepine and Benzo[f]benzo[2][4]oxazolo[3,2-d][2][7]oxazepine Derivatives. Journal of the Brazilian Chemical Society, 33, 1189-1202.

Sources

- 1. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.journalagent.com [pdf.journalagent.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrevlett.com [chemrevlett.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the molecular structure of 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with benzimidazole derivatives. Benzimidazoles are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities.[1][2][3][4] The precise elucidation of their structure through modern spectroscopic methods is a critical step in the discovery and development of new therapeutic agents.[5]

This guide will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this compound. We will explore the expected spectral features, the rationale behind experimental choices, and the interpretation of the resulting data.

Molecular Structure and Key Features

To effectively interpret the spectroscopic data, it is essential to first understand the molecular structure of this compound. The molecule consists of a benzimidazole core, which is a bicyclic system composed of a fused benzene and imidazole ring. A methyl group is substituted at the 5-position of the benzene ring, and a propionic acid chain is attached to the 2-position of the imidazole ring.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Solvent Selection: The choice of solvent is crucial, especially for compounds with exchangeable protons like the N-H of the imidazole and the O-H of the carboxylic acid. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it can slow down the proton exchange rate, allowing for the observation of these labile protons.[6][7]

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical spectral width: -2 to 14 ppm.

-

Number of scans: 16-64, depending on the concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

¹H NMR Spectral Interpretation

The expected ¹H NMR spectrum will exhibit distinct signals corresponding to the aromatic protons, the propionic acid chain protons, the methyl group protons, and the exchangeable N-H and O-H protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (OH ) | ~12.0 | Singlet (broad) | 1H |

| Imidazole (NH ) | ~12.5 | Singlet (broad) | 1H |

| Aromatic (H -4, H -6, H -7) | 7.0 - 7.6 | Multiplet/Singlet | 3H |

| Propionic Acid (-CH₂ -COOH) | ~2.7 | Triplet | 2H |

| Propionic Acid (-CH₂-CH₂ -COOH) | ~3.1 | Triplet | 2H |

| Methyl (-CH₃ ) | ~2.4 | Singlet | 3H |

-

Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (7.0-7.6 ppm). The substitution pattern will lead to specific splitting patterns. H-4 and H-7 will likely be doublets, while H-6 will be a singlet or a narrowly split doublet.

-

Propionic Acid Protons: The two methylene groups of the propionic acid chain will appear as triplets, assuming coupling to each other, in the range of 2.7-3.1 ppm.

-

Methyl Protons: The methyl group on the benzene ring will give rise to a sharp singlet at around 2.4 ppm.

-

Labile Protons: The carboxylic acid proton is expected to be a broad singlet at a downfield shift of around 12.0 ppm.[8][9] The N-H proton of the imidazole ring will also be a broad singlet, typically in the range of 12.5 ppm in DMSO-d₆.[6][10]

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon atoms in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid (C =O) | ~173 |

| Imidazole (C -2) | ~152 |

| Aromatic (C -3a, C -7a) | ~135-143 |

| Aromatic (C -5) | ~131 |

| Aromatic (C -4, C -6, C -7) | ~110-123 |

| Propionic Acid (-C H₂-COOH) | ~33 |

| Propionic Acid (-CH₂-C H₂-COOH) | ~25 |

| Methyl (-C H₃) | ~21 |

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon will be the most downfield signal, appearing around 173 ppm.[9]

-

Aromatic and Heteroaromatic Carbons: The carbons of the benzimidazole ring system will resonate in the 110-152 ppm range. The C-2 carbon, being attached to two nitrogen atoms, will be the most downfield of this group.

-

Aliphatic Carbons: The methylene carbons of the propionic acid chain and the methyl carbon will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the benzimidazole ring.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: The spectrum can be acquired using a solid sample, typically prepared as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

IR Spectral Interpretation

| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance |

| Carboxylic Acid O-H Stretch | 2500-3300 | Very broad |

| N-H Stretch (Imidazole) | 3100-3300 | Broad |

| C-H Stretch (Aromatic) | 3000-3100 | Sharp |

| C-H Stretch (Aliphatic) | 2850-3000 | Sharp |

| Carboxylic Acid C=O Stretch | 1700-1725 | Strong, sharp |

| C=N and C=C Stretches (Aromatic) | 1500-1620 | Medium to strong |

| C-O Stretch (Carboxylic Acid) | 1210-1320 | Strong |

| O-H Bend (Carboxylic Acid) | 920-960 | Broad |

-

O-H and N-H Stretching: A very prominent, broad absorption band from 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.[8][11][12] Superimposed on this may be the N-H stretching band of the imidazole ring.

-

C=O Stretching: A strong, sharp absorption band in the region of 1700-1725 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.[9][11]

-

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the benzimidazole ring will appear in the 1500-1620 cm⁻¹ region.

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions corresponding to various bending and stretching vibrations, which are unique to the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrum Acquisition

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce a prominent protonated molecular ion [M+H]⁺. Electron impact (EI) ionization can also be used, which will result in more extensive fragmentation.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

-

Data Acquisition: The mass spectrum is acquired over a suitable mass-to-charge (m/z) range.

Mass Spectral Interpretation

The expected molecular weight of this compound (C₁₁H₁₂N₂O₂) is approximately 204.23 g/mol .

-

Molecular Ion: In ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 205. In EI-MS, the molecular ion peak [M]⁺ at m/z 204 should be observed.

-

Fragmentation Pathways: The fragmentation of benzimidazole derivatives often involves characteristic losses.[13][14][15][16][17]

Figure 2. A plausible fragmentation pathway for this compound in EI-MS.

Key fragmentation patterns may include:

-

Loss of the carboxylic acid group: A significant fragment at m/z 159 corresponding to the loss of the -COOH radical.

-

Loss of water: A fragment at m/z 186 resulting from the loss of a water molecule.

-

Cleavage of the propionic acid chain: Fragmentation of the side chain can lead to various smaller ions. For instance, the ion at m/z 159 could further lose an ethene molecule to give a fragment at m/z 131.

Conclusion

The structural elucidation of this compound relies on the synergistic use of NMR, IR, and MS. This guide provides the foundational knowledge and expected spectral data to confidently identify and characterize this and similar benzimidazole derivatives. By understanding the principles behind each technique and the characteristic spectral features of the constituent functional groups, researchers can ensure the integrity and purity of their compounds, a critical aspect of drug discovery and development.

References

- BenchChem. Spectroscopic Data Comparison: 1H-4,7-Ethanobenzimidazole and Related Benzimidazole Derivatives.

- AWS. Synthesis and Spectral Analysis of Novel Substituted Benzimidazole Derivatives.

- UCLA Chemistry. IR: carboxylic acids.

- SciSpace. Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives.

- Indian Journal of Pure & Applied Physics. Density functional theory and FTIR spectroscopic study of carboxyl group.

- International Journal of Development Research. study of mass spectra of benzimidazole derivatives.

- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

- American Chemical Society. Mass spectral behavior of 5(6)-substituted benzimidazoles.

- Macedonian Journal of Chemistry and Chemical Engineering. Synthesis and investigation of mass spectra of some novel benzimidazole derivatives.

- Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.

- International Journal of Development Research. Study of mass spectra of benzimidazole derivatives.

- International Journal of Pharmaceutical Sciences and Medicine. Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property.

- PubMed Central. A Comprehensive Study of N-Butyl-1H-Benzimidazole.

- MDPI. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies.

- PubMed Central. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism.

- Oriental Journal of Chemistry. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst.

- ResearchGate. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism.

- MDPI. Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jourdata.s3.us-west-2.amazonaws.com [jourdata.s3.us-west-2.amazonaws.com]

- 3. ijpsm.com [ijpsm.com]

- 4. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 10. mdpi.com [mdpi.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. scispace.com [scispace.com]

- 14. journalijdr.com [journalijdr.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Study of mass spectra of benzimidazole derivatives | International Journal of Development Research (IJDR) [journalijdr.com]

"solubility of 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid in different solvents"

An In-depth Technical Guide to the Solubility of 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid in Various Solvents

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that governs its behavior in both chemical and biological systems. For a molecule like this compound, which possesses both acidic and basic functional groups, solubility is not a single value but a complex function of the solvent environment, particularly pH in aqueous media. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this amphoteric benzimidazole derivative. By integrating theoretical principles with detailed, field-proven experimental protocols, this document serves as a vital resource for researchers, chemists, and formulation scientists in the pharmaceutical industry. We will explore the structural features of the target molecule, delve into the theory of solubility, and present robust methodologies for its quantification, thereby enabling a rational approach to solvent selection for synthesis, purification, and formulation development.

Introduction to this compound and the Imperative of Solubility

This compound belongs to the benzimidazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous therapeutic agents.[1] The molecule's structure is characterized by a fused benzene and imidazole ring system, with a methyl group at the 5-position and a propionic acid chain at the 2-position. This unique combination of a basic imidazole moiety and an acidic carboxylic acid group confers an amphoteric nature, making its solubility behavior particularly nuanced.

In drug development, solubility is a cornerstone of success.[2] It influences every stage, from the choice of reaction media in synthesis to the purification via crystallization, and ultimately to the formulation of a dosage form with adequate bioavailability.[3][4] Poor solubility can lead to challenges in achieving desired concentrations for in vitro assays, difficulties in purification, and erratic absorption in vivo, potentially causing a promising drug candidate to fail.[1][2] Therefore, a thorough understanding and accurate measurement of the solubility of this compound are not merely academic exercises but essential steps in its scientific and commercial development.

Physicochemical and Structural Analysis

A molecule's solubility is intrinsically linked to its structure. The key features of this compound are:

-

The Benzimidazole Core: This aromatic, heterocyclic system is relatively nonpolar but contains two nitrogen atoms. One nitrogen is part of an amine-like structure (-NH-) and can act as a hydrogen bond donor, while the other is imine-like (=N-) and can act as a hydrogen bond acceptor and a weak base (proton acceptor).

-

The Propionic Acid Side Chain (-CH₂CH₂COOH): This group is the primary acidic center of the molecule. The carboxylic acid function can donate a proton, making the molecule more soluble in basic solutions. It is also a strong hydrogen bond donor and acceptor.

-

The Methyl Group (-CH₃): Attached to the benzene ring, this group is nonpolar and contributes to the overall lipophilicity of the molecule, which generally decreases aqueous solubility.[1]

Amphoteric Nature and pH-Dependent Ionization

The presence of both a basic nitrogen atom in the imidazole ring and an acidic carboxylic acid group makes the compound amphoteric. This means it can exist in different ionic states depending on the pH of the aqueous environment:

-